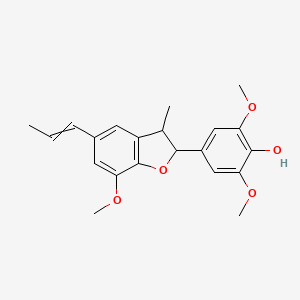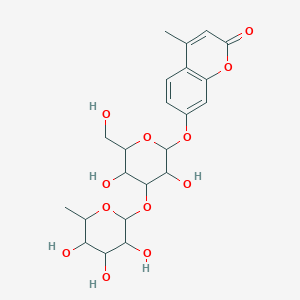
7-(((2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferyl group linked to a disaccharide consisting of alpha-L-fucopyranosyl and beta-D-galactopyranoside. This compound is particularly useful in the study of enzymatic activities, especially those involving glycosidases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with the appropriate glycosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the purity of the final product. Quality control measures are implemented to maintain consistency and efficacy of the compound for its intended applications.
化学反应分析
Types of Reactions
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which is highly fluorescent and can be easily detected.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-L-fucosidase and beta-D-galactosidase.
Oxidation: Mild oxidation conditions can be used to modify the 4-methylumbelliferyl group, although this is less common.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the 4-methylumbelliferyl moiety.
Major Products
The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is a fluorescent compound. This product is often used as a marker in various biochemical assays to measure enzyme activity.
科学研究应用
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosidase enzymes, helping to elucidate their mechanisms and kinetics.
Biology: Employed in cell biology to study the role of glycosidases in cellular processes.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.
Industry: Applied in the quality control of enzyme preparations and in the development of new enzymatic assays.
作用机制
The compound exerts its effects through enzymatic hydrolysis. Glycosidases recognize the specific glycosidic bonds in the compound and catalyze their cleavage. This reaction releases 4-methylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis.
相似化合物的比较
Similar Compounds
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 4-Methylumbelliferyl alpha-L-fucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent product upon enzymatic cleavage makes it highly useful in various biochemical assays.
属性
IUPAC Name |
7-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDBLBGGJMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate](/img/structure/B13391872.png)
![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)
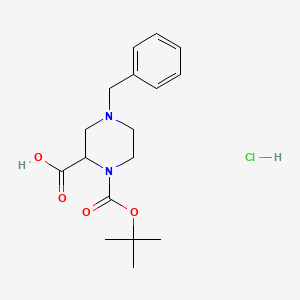
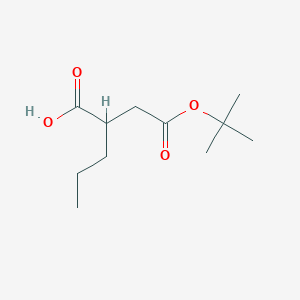
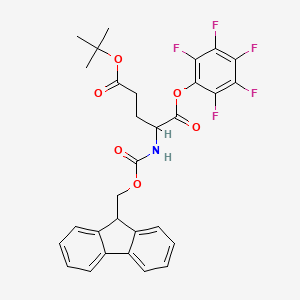
![N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide](/img/structure/B13391895.png)
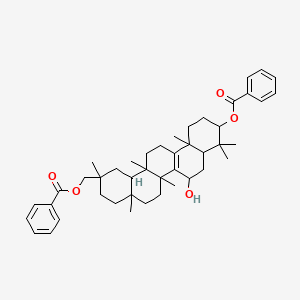
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
![[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide](/img/structure/B13391906.png)
![4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one](/img/structure/B13391917.png)

![Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B13391928.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
